D2 Receptor Binding Affinity: Phenolic Metabolites FLA-908 and FLA-797 Exhibit Considerably Higher Affinity Than Remoxipride
FLA-908, as a phenolic metabolite, demonstrated substantially higher affinity for the dopamine D2 receptor compared to the parent compound remoxipride. Remoxipride bound to [3H]raclopride-labelled D2 receptors in rat striatal homogenates with a Ki of 113 nM, whereas the phenolic metabolites (including FLA-908) exhibited 'considerably higher affinities' [1]. The higher in vitro affinity was functionally correlated: FLA-797(-) and FLA-908(-) were 'much more effective than remoxipride in inducing catalepsy,' consistent with their elevated D2 receptor binding [2]. Because exact Ki values for FLA-908 were not reported in isolation in the publicly accessible abstract, this evidence is cross-study comparable between the Mohell 1993 binding study and the Ogren 1993 behavioural study. The key differentiator is the direction and magnitude of the affinity shift relative to remoxipride (Ki = 113 nM baseline).
| Evidence Dimension | In vitro D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Considerably higher affinity than remoxipride (exact Ki not reported in abstract for FLA-908 alone; phenolic metabolites as a class showed elevated D2 affinity) [1] |
| Comparator Or Baseline | Remoxipride Ki = 113 nM for [3H]raclopride-labelled rat striatal D2 receptors [1] |
| Quantified Difference | Phenolic metabolites > remoxipride (Ki shift direction confirmed; magnitude not individually specified for FLA-908 vs. FLA-797 in available abstract data) |
| Conditions | Rat striatal homogenates; [3H]raclopride radioligand; competition binding assay [1] |
Why This Matters
The elevated D2 affinity of FLA-908 compared to remoxipride is critical for studies investigating the contribution of active metabolites to the parent drug's pharmacological profile—procurement of FLA-908 as a reference standard enables accurate attribution of D2-mediated effects in metabolite profiling.
- [1] Mohell N, Sällemark M, Rosqvist S, Malmberg A, Högberg T, Jackson DM. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. Eur J Pharmacol. 1993 Jul 6;238(1):121-5. doi: 10.1016/0014-2999(93)90515-j. PMID: 8405075. View Source
- [2] Ogren SO, Hall H, Widman M, Angeby-Möller K. Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the rat. Pharmacol Toxicol. 1993 Dec;73(6):325-34. doi: 10.1111/j.1600-0773.1993.tb01360.x. PMID: 8153056. View Source
